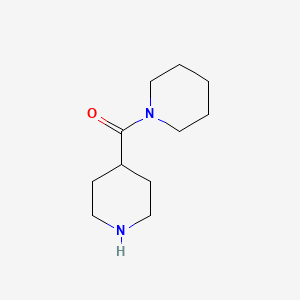

1-(Piperidin-4-ylcarbonyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidin-1-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHHGGAQABVJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383323 | |

| Record name | 1-(piperidin-4-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63214-58-4 | |

| Record name | 1-(piperidin-4-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Piperidin-4-ylcarbonyl)piperidine synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis and Mechanism of 1-(Piperidin-4-ylcarbonyl)piperidine

Executive Summary

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2] this compound is a key building block, an amide formed by linking two piperidine rings. This guide provides a comprehensive technical overview of its synthesis, with a primary focus on the most prevalent and efficient method: the amide coupling reaction. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and explore the critical parameters that govern the success of the synthesis. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation.

The Strategic Importance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug design. Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional orientations that can optimize interactions with biological targets.[2][3] The synthesis of complex molecules containing this scaffold is therefore a critical task in pharmaceutical research and development. This compound serves as a valuable intermediate, combining two piperidine units through a stable amide linkage, providing a platform for further chemical elaboration.

Primary Synthesis Pathway: Amide Coupling

The most direct and widely employed method for synthesizing this compound is the coupling of piperidine-4-carboxylic acid with piperidine. While the direct condensation of a carboxylic acid and an amine to form an amide is possible, it requires harsh conditions (temperatures >100 °C) to overcome the formation of a thermodynamically stable and unreactive ammonium carboxylate salt.[4] Therefore, modern organic synthesis relies on the use of "coupling reagents" to activate the carboxylic acid, enabling the reaction to proceed efficiently under mild conditions.[5]

Principle of Amide Coupling with Activating Agents

The core strategy involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved by reacting the carboxylic acid with a coupling agent to form a highly reactive intermediate. This activated species is then susceptible to nucleophilic attack by the amine (piperidine), leading to the formation of the desired amide bond.[4][5]

Key Reagents and Rationale for Selection

A successful amide coupling reaction depends on a careful selection of reagents, each serving a specific function.

-

Starting Materials :

-

Piperidine-4-carboxylic acid : The carboxylic acid source.

-

Piperidine : The amine source.

-

-

Coupling Agents : These are the core reagents that activate the carboxylic acid.

-

Carbodiimides (EDC, DCC) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a highly popular choice.[4][6] Its primary advantage is that the urea byproduct formed is water-soluble, simplifying purification through aqueous extraction.[7] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea byproduct is poorly soluble in most organic solvents, often requiring filtration for removal.[6][7]

-

-

Additives : These are often included to improve reaction efficiency and suppress side reactions.

-

1-Hydroxybenzotriazole (HOBt) : While primarily used to prevent racemization in chiral syntheses, HOBt can react with the O-acylisourea intermediate to form an active ester, which is less reactive but more selective, often leading to cleaner reactions and higher yields.[6]

-

4-(Dimethylamino)pyridine (DMAP) : Used in catalytic amounts, DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate the coupling reaction.[8]

-

-

Solvent : An aprotic solvent is required to prevent interference with the reactive intermediates.

-

Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices due to their ability to dissolve the reactants and their inertness under the reaction conditions.[8]

-

-

Base : A non-nucleophilic organic base is sometimes added to neutralize any hydrochloride salts (e.g., from EDC.HCl) and to scavenge the proton released during amide formation.

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are frequently used.

-

Reaction Mechanism: EDC-Mediated Amide Coupling

The mechanism of amide bond formation using EDC is a well-established, two-step process. It elegantly transforms the poor leaving group of the carboxylic acid (-OH) into a readily displaceable group.

Step-by-Step Mechanistic Walkthrough

-

Activation of Carboxylic Acid : The lone pair of electrons on the nitrogen of the carbodiimide (EDC) attacks the acidic proton of piperidine-4-carboxylic acid. Simultaneously, the carboxylate oxygen attacks the central carbon of the protonated carbodiimide. This step forms a highly reactive O-acylisourea intermediate.[4][7] This intermediate is the key "activated" form of the carboxylic acid.

-

Nucleophilic Attack by Amine : The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate.

-

Intermediate Collapse and Product Formation : The tetrahedral intermediate collapses. The C-O bond breaks, and the leaving group departs. This regenerates the carbonyl group, forming the stable amide bond. The leaving group is the N,N'-ethyl-N'-(3-dimethylaminopropyl)urea byproduct, which is readily removed during workup.[7]

Diagram of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of EDC-mediated amide coupling.

Caption: Mechanism of EDC-mediated amide bond formation.

Experimental Protocol

This section provides a representative, step-by-step laboratory procedure for the synthesis of this compound via EDC coupling.

Materials and Equipment

-

Chemicals : Piperidine-4-carboxylic acid, Piperidine, EDC hydrochloride (EDC.HCl), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM), 1M Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment : Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, flash chromatography system.

Step-by-Step Procedure

-

Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Reagent Addition : Add EDC.HCl (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.[8] Stir the mixture at room temperature.

-

Activation : Allow the mixture to stir for 15-20 minutes to ensure the complete formation of the active O-acylisourea intermediate.

-

Amine Addition : Slowly add piperidine (1.0 eq) to the reaction mixture via a syringe or dropping funnel.

-

Reaction : Let the reaction stir at room temperature overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Aqueous Workup : Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M NaHCO₃ solution (to remove unreacted acid and the urea byproduct) and brine.[8]

-

Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure this compound.

Diagram of the Experimental Workflow

Caption: General experimental workflow for the amide coupling synthesis.

Summary of Reaction Parameters

The efficiency of the synthesis is highly dependent on the chosen conditions. The following table summarizes typical parameters for the amide coupling synthesis of this compound.

| Parameter | Condition/Reagent | Rationale |

| Carboxylic Acid | Piperidine-4-carboxylic acid | The electrophilic component after activation. |

| Amine | Piperidine | The nucleophilic component. |

| Coupling Agent | EDC.HCl (1.1 - 1.5 eq) | Activates the carboxylic acid; water-soluble byproduct simplifies workup.[7] |

| Additive | DMAP (0.1 eq) or HOBt (1.1 eq) | Catalyzes the reaction and/or suppresses side reactions.[6][8] |

| Solvent | Dichloromethane (DCM) | Aprotic solvent that dissolves reactants well. |

| Temperature | Room Temperature (20-25 °C) | Mild conditions are sufficient with proper activation. |

| Reaction Time | 12 - 18 hours (Overnight) | Allows the reaction to proceed to completion. |

| Typical Yield | >80% | This method is generally high-yielding with proper purification. |

Alternative Synthetic Strategies

While direct amide coupling is the most efficient method, other strategies can be employed, though they are often less direct or require harsher conditions.

-

Acyl Chloride Method : Piperidine-4-carboxylic acid can be converted to piperidine-4-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with piperidine, often in the presence of a base like triethylamine to scavenge the HCl byproduct. This method is robust but less functional-group tolerant than carbodiimide coupling.

-

Multi-step Synthesis from Precursors : The piperidine rings themselves can be constructed from simpler starting materials. For example, 4-piperidones are versatile intermediates that can be synthesized via methods like the Dieckmann condensation of diesters formed from a primary amine and two moles of an acrylate.[9][10] These piperidones can then be further functionalized to generate the required carboxylic acid or amine precursors for the final coupling step.[11]

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a carbodiimide-mediated amide coupling reaction. The use of a water-soluble coupling agent like EDC, often in conjunction with a catalyst like DMAP, provides a high-yielding and clean transformation under mild, ambient conditions. This method avoids the harsh reagents required for acyl chloride formation and is amenable to a wide range of substrates, making it a cornerstone reaction for medicinal chemists and drug development professionals. A thorough understanding of the underlying mechanism and experimental parameters is crucial for optimizing this important synthetic transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. hepatochem.com [hepatochem.com]

- 6. peptide.com [peptide.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. acgpubs.org [acgpubs.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 1-(Piperidin-4-ylcarbonyl)piperidine for Drug Development Professionals

Introduction: Beyond the Structure

In modern drug discovery, the molecular structure of a candidate compound is merely the starting point. The journey from a promising hit to a viable drug is dictated by a set of fundamental physicochemical properties. 1-(Piperidin-4-ylcarbonyl)piperidine, a bicyclic amine featuring two saturated piperidine rings linked by an amide bond, represents a structural motif frequently encountered in medicinal chemistry.[1][2] The piperidine ring is a cornerstone in numerous pharmaceuticals, valued for its ability to confer desirable properties such as improved solubility and metabolic stability.[1][3]

A comprehensive understanding of this molecule's physicochemical profile is not an academic exercise; it is a critical prerequisite for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately defining its bioavailability, efficacy, and safety profile.[4][5] This guide provides an in-depth analysis of the core physicochemical attributes of this compound and presents a framework of robust, field-proven experimental methodologies for their determination.

Core Molecular Properties

A foundational understanding begins with the molecule's basic structural and computed data. This information serves as the basis for predicting its behavior and designing relevant experiments.

| Property | Value | Source |

| IUPAC Name | (piperidin-4-yl)-[4-(piperidin-1-yl)]methanone | - |

| CAS Number | 63214-58-4 | [6] |

| Molecular Formula | C₁₁H₂₀N₂O | [6] |

| Molecular Weight | 196.29 g/mol | [6] |

| Chemical Structure | See Figure 1 | - |

| SMILES | C1CCN(CC1)C(=O)C2CCNCC2 | - |

| Computed XLogP3 | 0.8 | PubChem |

| H-Bond Donors | 1 | PubChem |

| H-Bond Acceptors | 2 | PubChem |

| Topological Polar Surface Area | 32.6 Ų | PubChem |

Figure 1: Chemical Structure of this compound

Critical Physicochemical Parameters: A Deeper Dive

The following three properties—solubility, lipophilicity, and ionization—form the cornerstone of a compound's developability profile.

Aqueous Solubility

Aqueous solubility is a primary determinant of a drug's absorption from the gastrointestinal tract. Poor solubility is a frequent cause of failure in drug development. Based on its structure, which contains a secondary amine (a hydrogen bond donor) and both an amide oxygen and tertiary amine (hydrogen bond acceptors), this compound is predicted to have moderate solubility in polar solvents.[7]

Experimental Protocol: Kinetic Solubility Determination via Turbidimetry

This high-throughput method provides a rapid assessment of a compound's solubility, making it ideal for early-stage development.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, initiating precipitation of the compound.

-

Incubation and Measurement: Incubate the plate for 2 hours at room temperature with gentle shaking. Measure the turbidity (optical density) of each well using a plate reader at 620 nm.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

-

Scientist's Note: This method measures the solubility of the amorphous form that precipitates rapidly. For a more definitive value, an equilibrium solubility assay (shake-flask method) should be performed, which measures the solubility of the most stable crystalline form over a longer period (24-48 hours).

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for its ability to cross biological membranes.[4] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules like this compound, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant as it accounts for both the neutral and ionized forms.[4]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

This classic method remains the gold standard for lipophilicity measurement.

-

Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in n-octanol that has been pre-saturated with PBS (pH 7.4).

-

Partitioning: Mix equal volumes of the octanol solution and pre-saturated PBS (pH 7.4) in a glass vial.

-

Equilibration: Shake the vial vigorously for 1 hour to ensure complete partitioning, then centrifuge to separate the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the compound concentration in this aliquot using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous ), where [Compound]octanol is determined by subtracting the measured aqueous concentration from the initial total concentration.

-

Trustworthiness Check: The experiment should be run in triplicate. A control compound with a known LogD value should be run in parallel to validate the experimental setup.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The secondary amine in the piperidine ring of this compound is basic and will be protonated at low pH.[2][8] This ionization state profoundly impacts solubility, permeability, and interaction with biological targets.[9][10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method directly measures the pH change of a solution as a titrant is added, allowing for precise pKa determination.

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of 0.15 M KCl. For poorly soluble compounds, a co-solvent like methanol may be required.

-

Titration: Titrate the solution with standardized 0.1 M HCl to determine the pKa of the conjugate acid. Then, titrate with standardized 0.1 M KOH.

-

pH Monitoring: Record the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

-

Rationale: The use of a background electrolyte (KCl) maintains constant ionic strength. If a co-solvent is used, measurements must be taken at several co-solvent percentages and extrapolated back to 0% to determine the true aqueous pKa.

Structural Confirmation and Purity Assessment

Ensuring the identity and purity of the test compound is paramount for the integrity of all subsequent data.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's atomic structure. The spectra should be consistent with the proposed structure, showing characteristic peaks for the piperidine rings and the amide linkage.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition with high accuracy.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. A strong absorption band around 1640-1680 cm⁻¹ is expected for the C=O stretch of the tertiary amide.[13]

Chromatographic Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for purity assessment in the pharmaceutical industry.[14]

Experimental Protocol: Purity Determination by RP-HPLC

-

System: An HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase: A gradient elution is typically used to separate the main peak from any potential impurities.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

-

-

Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm, where the amide bond absorbs).

-

Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Rationale: The acidic modifier (TFA or formic acid) ensures good peak shape for the basic amine. A gradient elution is superior to an isocratic method for resolving impurities with different polarities.

Thermal Stability Profile

Thermal analysis provides critical information about a compound's melting point, crystallinity, and decomposition temperature, which is essential for handling, storage, and formulation development.[15][16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to determine the melting point (an indicator of purity and crystal lattice energy) and to detect polymorphic transitions.[18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[17] It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of residual solvents or water (hydrates).[15][18]

Experimental Protocol: Thermal Analysis (DSC/TGA)

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

-

Instrumentation: Place the sample pan into the respective instrument furnace.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Acquisition: Record the heat flow (DSC) or weight loss (TGA) as a function of temperature.

-

Analysis:

-

DSC Thermogram: The sharp endothermic peak indicates the melting point.

-

TGA Thermogram: The temperature at which significant weight loss begins is the onset of decomposition.

-

Integrated Experimental Workflow

A logical, phased approach to characterization ensures that high-quality, reliable data is generated efficiently. The following workflow illustrates a standard process for a newly synthesized batch of a research compound.

Caption: Integrated workflow for the physicochemical characterization of a new compound batch.

Impact of Physicochemical Properties on ADME

The data generated through these analyses are not isolated numbers; they are predictive indicators of a drug's behavior in vivo. The interplay between these core properties and the four stages of pharmacokinetics (ADME) is fundamental to drug design.

Caption: Relationship between core physicochemical properties and the ADME profile of a drug candidate.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that forms the bedrock of its preclinical development. A thorough and early evaluation of its solubility, lipophilicity, ionization constant, purity, and thermal stability provides invaluable insights, enabling data-driven decisions in lead optimization, formulation design, and safety assessment. By employing the robust methodologies outlined in this guide, researchers can build a comprehensive data package that de-risks development and maximizes the potential for translating a promising molecule into a successful therapeutic agent.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. books.rsc.org [books.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]

- 9. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.unica.it [iris.unica.it]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 18. mt.com [mt.com]

Spectroscopic data (NMR, IR, MS) for 1-(Piperidin-4-ylcarbonyl)piperidine

An In-depth Technical Guide to the Spectroscopic Profile of 1-(Piperidin-4-ylcarbonyl)piperidine

Foreword: This document provides a comprehensive technical analysis of the spectroscopic characteristics of this compound. As experimentally derived spectra for this specific compound are not widely available in peer-reviewed literature or public databases, this guide has been constructed based on predictive models and foundational spectroscopic principles, corroborated by data from analogous structures. This predictive approach is designed to offer researchers, scientists, and drug development professionals a robust and scientifically grounded framework for the identification and characterization of this molecule.

Introduction and Molecular Overview

This compound is a chemical entity featuring two piperidine rings linked by a tertiary amide functional group. The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceutical agents and natural alkaloids due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1] Understanding the spectroscopic signature of this compound is crucial for synthesis confirmation, purity assessment, and metabolic studies.

Molecular Properties:

-

Molecular Formula: C₁₁H₂₀N₂O

-

Molecular Weight: 196.29 g/mol

-

Exact Mass: 196.15756 Da

The structure consists of a piperidin-4-yl group attached via its C4 position to the carbonyl carbon of an amide, whose nitrogen is part of a second piperidine ring. This arrangement results in one secondary amine (in the piperidin-4-yl moiety) and one tertiary amide.

Molecular Structure Diagram

The diagram below illustrates the chemical structure of this compound with atom numbering for the purpose of spectroscopic assignment.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the partial double-bond character of the C-N amide bond, hindered rotation can lead to broadened signals or even distinct sets of signals for the N'-piperidine ring protons and carbons, particularly at lower temperatures.[2]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show several overlapping multiplets in the aliphatic region. The protons on carbons adjacent to nitrogen atoms and the carbonyl group will be the most deshielded.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.5 - 3.7 | m (broad) | 4H | H2', H6' | Protons α to the amide nitrogen are deshielded. Broadness due to hindered rotation. |

| ~ 3.1 - 3.3 | m | 2H | H2 (eq), H6 (eq) | Equatorial protons α to the secondary amine nitrogen. |

| ~ 2.6 - 2.8 | m | 3H | H2 (ax), H6 (ax), H4 | Axial protons α to the amine nitrogen and the methine proton α to the carbonyl. |

| ~ 1.8 - 2.0 | m | 4H | H3, H5 | Protons β to the secondary amine nitrogen and the carbonyl group. |

| ~ 1.5 - 1.7 | m (broad) | 6H | H3', H4', H5' | Protons on the N-acyl piperidine ring. |

| ~ 1.5 (variable) | br s | 1H | NH | The amine proton signal is typically broad and its position is solvent-dependent. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum provides a count of unique carbon environments. The carbonyl carbon is the most deshielded and serves as a key diagnostic signal.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 173.5 | C =O | Typical range for a tertiary amide carbonyl carbon.[3] |

| ~ 47.0 | C2', C6' | Carbons α to the amide nitrogen. May appear as two signals.[2] |

| ~ 45.5 | C2, C6 | Carbons α to the secondary amine nitrogen. |

| ~ 42.0 | C4 | Methine carbon α to the carbonyl group. |

| ~ 29.5 | C3, C5 | Carbons β to the secondary amine nitrogen. |

| ~ 26.0 | C3', C5' | Carbons β to the amide nitrogen. |

| ~ 24.5 | C4' | Carbon γ to the amide nitrogen. |

Standard Protocol for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is expected to be the strong amide carbonyl (C=O) stretch.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3320 | Medium | N-H Stretch | Characteristic of a secondary amine. |

| 2940 - 2850 | Strong | Aliphatic C-H Stretch | Symmetrical and asymmetrical stretching of CH₂ groups in the piperidine rings.[4] |

| 1645 | Strong | C=O Stretch (Amide I) | The most intense and diagnostic peak for the tertiary amide functional group.[5][6] |

| ~ 1450 | Medium | CH₂ Scissoring (Bending) | Deformation vibration of the methylene groups. |

| ~ 1230 | Medium | C-N Stretch | Stretching vibration of the amine and amide C-N bonds. |

Standard Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem MS (MS/MS) reveals structural information through fragmentation analysis.

Predicted Mass Spectrometric Data

-

Monoisotopic Mass: 196.1576 Da

-

Calculated m/z for [M+H]⁺: 197.1649 Da

-

Calculated m/z for [M+Na]⁺: 219.1468 Da

Predicted Fragmentation Pathway (ESI-MS/MS)

In positive-ion electrospray ionization (ESI), the molecule will readily protonate at the more basic secondary amine nitrogen. Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is predicted to proceed via cleavage adjacent to the carbonyl group and through fragmentation of the piperidine rings.[7][8]

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Standard Protocol for LC-MS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to ensure sample purity before it enters the mass spectrometer.

-

Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source operating in positive ion mode.

-

MS Full Scan: Perform a full scan analysis (e.g., over a mass range of m/z 50-500) to detect the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): In a separate run or using a data-dependent acquisition method, select the [M+H]⁺ ion (m/z 197.16) as the precursor for collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon) to generate a product ion spectrum.

-

Data Analysis: Analyze the resulting spectra to confirm the mass of the parent ion and to interpret the fragmentation pattern for structural confirmation.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of 1-(Piperidin-4-ylcarbonyl)piperidine Derivatives: A Technical Guide

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous approved drugs.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for designing molecules that can precisely interact with biological targets.[3] Within the vast landscape of piperidine-containing compounds, the 1-(Piperidin-4-ylcarbonyl)piperidine motif and its related piperidine-4-carboxamide derivatives have emerged as a particularly fruitful area of research, yielding potent and selective modulators of a diverse range of enzymes and receptors. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of novel derivatives based on this versatile core, aimed at researchers, scientists, and drug development professionals.

The Architectural Blueprint: Synthesis of the Core Scaffold

The synthetic accessibility of the this compound core is a key driver of its prevalence in drug discovery.[4] The fundamental synthetic strategy typically involves the amide coupling of two piperidine rings, one bearing a carboxylic acid at the 4-position and the other a free secondary amine. This straightforward approach allows for extensive diversification at multiple points of the molecule, facilitating the exploration of structure-activity relationships.

General Synthetic Protocol: Amide Bond Formation

A common and reliable method for constructing the this compound scaffold is through a standard peptide coupling reaction.

Step-by-Step Methodology:

-

Acid Activation: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) and a tertiary amine base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: To the activated acid solution, add a solution of the desired piperidine derivative (e.g., 4-substituted piperidine) in the same anhydrous solvent.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Deprotection (if necessary): If a protecting group such as Boc is used on one of the piperidine nitrogens, it can be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM or HCl in dioxane) to yield the final compound or an intermediate for further derivatization.

This robust protocol allows for the synthesis of a wide array of derivatives by simply varying the starting piperidine building blocks.

Targeting Neurological Disorders: From Neuroprotection to Symptomatic Relief

The this compound scaffold has been successfully employed in the development of agents targeting neurological and central nervous system (CNS) disorders.[5]

Calpain Inhibitors for Neuroprotection

Calpains are a family of calcium-dependent cysteine proteases, and their overactivation is implicated in neurodegenerative processes. Novel keto amides derived from piperidine carboxamides have been identified as potent calpain inhibitors.[6]

Biological Activity:

Certain derivatives have shown impressive potency and selectivity. For instance, keto amides 11f and 11j (as designated in the source literature) exhibit K_i values of 30 nM and 9 nM, respectively, for µ-calpain.[6] Notably, these compounds display over 100-fold selectivity against the related cysteine protease, cathepsin B.[6] This selectivity is crucial for minimizing off-target effects. Furthermore, these compounds have demonstrated in vivo efficacy by inhibiting NMDA-induced convulsions in mice, suggesting their potential as anticonvulsants and neuroprotective agents.[6]

Structure-Activity Relationship (SAR):

The P2 region of the calpain inhibitor, where the piperidine carboxamide resides, is critical for activity. The specific substitutions on the piperidine ring and the nature of the keto amide warhead significantly influence both potency and selectivity.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[7] A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to be highly potent AChE inhibitors.[8]

Biological Activity:

One of the most potent compounds in this series, 21 , exhibits an IC50 of 0.56 nM against AChE.[8] This compound also demonstrates remarkable selectivity, with an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[8] In vivo studies in rats showed that a 3 mg/kg dose of compound 21 significantly increased acetylcholine levels in the cerebral cortex and hippocampus, key brain regions for memory and cognition.[8]

SAR Insights:

-

Bulky Substituents: Introducing a bulky group at the para position of the benzamide moiety leads to a substantial increase in activity.[8]

-

Nitrogen Substitution: Alkylation or arylation of the benzamide nitrogen dramatically enhances potency.[8]

-

Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen is crucial for activity, as evidenced by the near inactivity of the corresponding N-benzoylpiperidine derivative.[8]

Combating Cancer: Targeting Key Signaling Pathways

The versatility of the piperidine scaffold has been leveraged to develop inhibitors of critical kinases involved in cancer cell proliferation and survival.[9]

AKT Inhibitors for Prostate Cancer

The serine/threonine kinase AKT is a central node in cell signaling pathways that promote cell survival and proliferation, and it is frequently hyperactivated in various cancers.[10] A series of AKT inhibitors featuring a piperidin-4-yl side chain has been designed and synthesized.[10]

Biological Activity:

Compound 10h from this series demonstrated potent pan-AKT inhibitory activity with an IC50 of 24.3 nM for AKT1.[10] It also exhibited a strong anti-proliferative effect on PC-3 prostate cancer cells with an IC50 of 3.7 µM.[10] Further studies confirmed that compound 10h effectively inhibits the cellular phosphorylation of AKT and induces apoptosis in PC-3 cells.[10] Encouragingly, it also showed high metabolic stability in human liver microsomes, a desirable property for a drug candidate.[10]

| Compound | AKT1 IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) |

| 10h | 24.3 | 3.7 |

| GSK690693 (Control) | - | 14.1 |

Experimental Workflow for AKT Inhibition Assay:

Caption: Workflow for evaluating AKT inhibitors.

Targeting Infectious Diseases: Novel Anti-HIV Agents

The this compound framework has also been instrumental in the development of novel anti-HIV agents.

CCR5 Inhibitors

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. A series of novel piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors.[11]

Biological Activity:

Based on a 'Y-shape' pharmacophore model, compounds 16g and 16i were synthesized and showed potent CCR5 inhibitory activity with IC50 values of 25.73 nM and 25.53 nM, respectively, in a calcium mobilization assay.[11] These values are comparable to the approved CCR5 inhibitor, maraviroc (IC50 = 25.43 nM).[11] In a subsequent HIV-1 single-cycle antiviral assay, these compounds displayed IC50 values of 73.01 nM and 94.10 nM, respectively.[11]

| Compound | CCR5 Inhibition IC50 (nM) | Anti-HIV-1 Activity IC50 (nM) |

| 16g | 25.73 | 73.01 |

| 16i | 25.53 | 94.10 |

| Maraviroc (Control) | 25.43 | - |

Logical Relationship of CCR5 Inhibition and Antiviral Activity:

Caption: Mechanism of action for CCR5 inhibitors.

Modulating Metabolic Processes: PPAR Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in regulating glucose and lipid metabolism. Dual PPARα/γ agonists are an attractive therapeutic strategy for type 2 diabetes and dyslipidemia. Substituted piperidine-4-carboxylic acid analogs have been developed as novel, potent dual PPARα/γ agonists.[12] The structure-activity relationships of these series have been explored, highlighting the importance of the carboxylic acid moiety and the substituents on the piperidine ring for potent dual agonism.[12]

Conclusion and Future Directions

The this compound scaffold and its close relatives represent a highly versatile and privileged platform in modern drug discovery. The ease of synthesis and the ability to readily introduce diverse chemical functionalities have enabled the development of potent and selective modulators for a wide range of biological targets, spanning from neurological disorders and cancer to infectious diseases and metabolic conditions. The examples highlighted in this guide underscore the power of this chemical architecture to generate high-quality lead compounds and clinical candidates. Future research in this area will undoubtedly continue to uncover novel biological activities and refine the properties of these derivatives, leading to the development of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and target biology, holds immense promise for addressing unmet medical needs.

References

- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling and docking studies of 1-(Piperidin-4-ylcarbonyl)piperidine

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 1-(Piperidin-4-ylcarbonyl)piperidine

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery, our ability to fail fast, fail cheap, and fail smart is paramount. The era of synthesizing and screening thousands of compounds with blind optimism is fading. Instead, we turn to the powerful predictive capabilities of in silico modeling to build robust, data-driven hypotheses before a single pipette is lifted. Computational methods, when applied with scientific rigor, are not a replacement for the lab; they are a critical accelerator and a lens that focuses our experimental efforts where they are most likely to succeed.[1][2][3]

This guide addresses the computational evaluation of this compound, a molecule built upon the piperidine scaffold. This chemical motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds, often for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with biological targets.[4][5][6]

Here, we will not follow a simple checklist. Instead, we will walk through a logical, self-validating workflow that begins with understanding the molecule's intrinsic "drug-likeness" and culminates in a structural hypothesis of its interaction with a relevant biological target. Each step is designed to answer a critical question, ensuring our computational experiment is not just a simulation, but a scientifically sound investigation.

Part 1: Foundational Analysis - Is the Ligand a Viable Candidate?

Causality: Before investing significant computational resources in docking a molecule to a target, we must first characterize the molecule itself. A ligand with a high binding affinity is useless if it has poor pharmacokinetic properties or predicted toxicity. This initial screening phase, focusing on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is a critical first-pass filter.[7][8][9] It ensures we are building our hypotheses on a foundation of drug-likeness.[10]

Protocol 1: Ligand Structure Preparation & Energy Minimization

The first step is to translate the 2D representation of a molecule into a chemically correct, low-energy 3D conformation. This is crucial as the ligand's 3D shape dictates its potential interactions with a protein's binding pocket.[11][12]

Step-by-Step Methodology:

-

Obtain Chemical Identifier: Retrieve the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a reliable chemical database like PubChem. For this molecule (CAS 63214-58-4), a valid SMILES string is O=C(C1CCNCC1)N2CCCCC2.

-

Generate 3D Coordinates: Use a computational chemistry tool such as Open Babel or UCSF Chimera to convert the 1D SMILES string into a 3D structure.[13] This initial model will have arbitrary bond lengths and angles.

-

Add Hydrogens: Ensure the structure is correctly protonated for a physiological pH (typically 7.4). Most software packages can perform this step automatically.

-

Assign Partial Charges: Calculate and assign partial charges to each atom using a method like Gasteiger or AM1-BCC. This is essential for accurately modeling electrostatic interactions during docking.[13][14]

-

Energy Minimization: Perform an energy minimization using a suitable molecular mechanics force field (e.g., MMFF94 or UFF). This process adjusts bond lengths, angles, and dihedrals to find a stable, low-energy conformation of the ligand. This is the structure that will be used for subsequent studies.

Protocol 2: In Silico ADMET & Physicochemical Profiling

This protocol uses established computational models to predict the pharmacokinetic properties of the prepared ligand.

Step-by-Step Methodology:

-

Select a Prediction Tool: Utilize a validated, freely available web server such as SwissADME or pkCSM. These platforms house a collection of predictive models for various ADMET properties.[8]

-

Input the Molecule: Submit the SMILES string (O=C(C1CCNCC1)N2CCCCC2) to the server.

-

Execute Analysis: Run the prediction workflow.

-

Collate and Analyze Data: Summarize the key predicted properties in a structured table for clear interpretation.

Data Presentation: Predicted Physicochemical and ADMET Properties

| Property Category | Parameter | Predicted Value | Optimal Range / Interpretation |

| Physicochemical | Molecular Weight | 196.29 g/mol | < 500 g/mol (Lipinski's Rule) |

| LogP (Lipophilicity) | 1.35 | -0.7 to +5.0 (Good balance of solubility/permeability) | |

| H-Bond Donors | 1 | ≤ 5 (Lipinski's Rule) | |

| H-Bond Acceptors | 2 | ≤ 10 (Lipinski's Rule) | |

| Absorption | Water Solubility (LogS) | -2.5 | High to moderate solubility |

| Caco-2 Permeability | Moderate | Indicates potential for good intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) | Low | Less likely to cause CNS side effects (can be desirable). |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this major enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this major enzyme. | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Expertise & Trustworthiness: The results indicate that this compound exhibits a promising drug-like profile. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The predictions of low CYP enzyme inhibition and a clean toxicity profile further strengthen its case as a candidate worth pursuing in a docking study.[7][10] This initial screen validates the decision to proceed.

Part 2: The Docking Hypothesis - Target Selection & Receptor Preparation

Causality: Molecular docking is a hypothesis-generating experiment that predicts how a ligand might bind to a protein.[15][16] The validity of this hypothesis rests entirely on the quality of the protein structure used. The raw data from the Protein Data Bank (PDB) is an experimental snapshot, complete with non-biological artifacts like water molecules, ions, and sometimes missing atoms, which must be computationally "cleaned" and prepared for a simulation.[17][18]

For this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as a representative target. The piperidine scaffold is found in compounds with anticancer activity, and CDK2 is a well-validated target in oncology.[5][6] We will use the PDB entry 1HCK , which is a high-resolution crystal structure of human CDK2 in complex with a known inhibitor.

Protocol 3: Receptor Structure Preparation

Step-by-Step Methodology:

-

Download PDB File: Obtain the structure file for PDB ID 1HCK from the RCSB Protein Data Bank.

-

Initial Cleaning: Load the structure into a molecular visualization program like AutoDock Tools, UCSF Chimera, or BIOVIA Discovery Studio.[12][19]

-

Remove Non-Essential Molecules: Delete all water molecules (HOH). Also remove any co-factors, ions, or co-crystallized ligands that are not part of the protein itself. This prevents them from interfering with the docking calculation.[13][20]

-

Handle Multiple Chains: If the biological unit is a monomer, remove any additional protein chains. For 1HCK, we will retain Chain A.

-

Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds but are typically not resolved in crystal structures.[18][19]

-

Repair Missing Residues (If Necessary): Check for gaps in the protein sequence. If short loops are missing, they can be modeled using tools like Modeller or Prime. For this structure, we assume it is complete.

-

Assign Charges: Assign partial charges (e.g., Kollman charges) to the protein atoms.

-

Save Final Structure: Save the cleaned, prepared protein structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina). This file is now "docking-ready."

Mandatory Visualization: Receptor Preparation Workflow

Caption: Workflow for preparing a protein structure for molecular docking.

Part 3: The Core Simulation - Executing the Molecular Docking

Causality: Molecular docking algorithms systematically sample a vast number of possible orientations ("poses") of the flexible ligand within the rigid (or semi-flexible) receptor's binding site.[1] A scoring function then estimates the binding affinity for each pose. The goal is to identify the pose with the most favorable predicted binding energy, which represents our structural hypothesis for the protein-ligand complex.[2][21]

Protocol 4: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used, computationally efficient, and accurate docking program.

Step-by-Step Methodology:

-

Prepare Ligand File: Convert the energy-minimized ligand structure (from Protocol 1) into the PDBQT format using AutoDock Tools. This process defines the rotatable bonds in the ligand, allowing for flexible docking.[22][23]

-

Define the Binding Site (Grid Box): The search space for the docking must be defined. A common and robust strategy is to center the grid box on the position of the co-crystallized ligand in the original PDB file (in this case, from 1HCK). This ensures the docking is focused on a known active site. A typical size for the box is 25x25x25 Ångstroms, ensuring it's large enough to accommodate the ligand.[15][24]

-

Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates of the grid box, and its dimensions.

-

Run the Simulation: Execute the Vina program from the command line, providing the configuration file as input.

-

vina --config conf.txt --out output_poses.pdbqt --log output_log.txt

-

-

Collect Output: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9-10) and a log file containing the corresponding binding affinity scores.

Mandatory Visualization: Molecular Docking Workflow

Caption: The core workflow for a molecular docking simulation using AutoDock Vina.

Part 4: Scientific Integrity - Interpretation and Validation of Results

Causality: The output of a docking simulation is not the final answer. It is raw data that requires careful, critical analysis. Relying solely on the top docking score is a common but flawed approach.[25][26] A robust analysis integrates the quantitative score with a qualitative, visual inspection of the binding pose and its specific molecular interactions.[21][27] This dual approach is essential for building confidence in the resulting hypothesis.

Analysis Step 1: Evaluating Binding Affinity Scores

The docking log file provides a ranked list of the best-found poses.

Data Presentation: Docking Results for this compound against CDK2

| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -8.2 | 0.000 |

| 2 | -7.9 | 1.352 |

| 3 | -7.7 | 1.891 |

| 4 | -7.5 | 2.450 |

| 5 | -7.3 | 2.988 |

Interpretation: The binding affinity score is an estimate of the binding free energy. A more negative value suggests a stronger, more stable interaction.[28][29] In this case, the top-scoring pose is -8.2 kcal/mol. The clustering of scores within ~1 kcal/mol for the top poses is common and suggests that several orientations may be plausible. The best pose should always be used as the starting point for a more detailed analysis.[21]

Analysis Step 2: Visual Interaction Analysis

This is the most critical part of the analysis, where the numbers are translated into a physical model.

Step-by-Step Methodology:

-

Load Complex: Open the prepared receptor structure and the output poses file (e.g., output_poses.pdbqt) in a visualization tool like PyMOL or BIOVIA Discovery Studio. Focus on the top-scoring pose (Pose 1).

-

Identify Key Interactions: Examine the binding pocket and identify all non-covalent interactions between the ligand and the protein's amino acid residues. Look specifically for:

-

Hydrogen Bonds: These are strong, directional interactions and are often key to binding affinity.

-

Hydrophobic Interactions: Contacts between non-polar parts of the ligand and protein residues (e.g., Val, Leu, Ile, Phe).

-

Electrostatic Interactions: Salt bridges or pi-cation interactions.

-

-

Validate Against Active Site: Confirm that the ligand is interacting with key catalytic or binding residues known to be important for the protein's function. For CDK2, interactions with the "hinge region" (e.g., Leu83) are critical for inhibitors.

-

Generate 2D Diagram: Use a tool like LigPlot+ or the built-in functions of Discovery Studio or Maestro to generate a 2D schematic of the interactions. This provides a clear, publication-quality summary of the binding mode.[30][31]

Mandatory Visualization: Post-Docking Analysis Logic

Caption: A logical flowchart for the critical analysis of molecular docking results.

Conclusion

This in-depth guide has outlined a comprehensive and scientifically rigorous workflow for the in silico analysis of this compound. By integrating ligand characterization, ADMET profiling, meticulous receptor preparation, molecular docking, and critical results analysis, we move beyond simple simulation to generate a well-supported structural hypothesis.

Our analysis suggests that this compound possesses favorable drug-like properties and demonstrates a strong predicted binding affinity for the active site of CDK2. The resulting structural model provides a concrete, atom-level hypothesis for its mechanism of action, which can now be used to guide the design of more potent derivatives or to prioritize this compound for in vitro biological validation. This iterative cycle of computational prediction and experimental testing is the engine of modern, structure-based drug discovery.[32]

References

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 3. ymerdigital.com [ymerdigital.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. aurlide.fi [aurlide.fi]

- 10. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligands preparation: Significance and symbolism [wisdomlib.org]

- 12. Discovery Studio Molecular Simulation Software Tutorial: A Guide to Small Molecule Ligand and Protein Structure Preparation - Oreate AI Blog [oreateai.com]

- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 14. benchchem.com [benchchem.com]

- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. quora.com [quora.com]

- 21. etflin.com [etflin.com]

- 22. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 23. m.youtube.com [m.youtube.com]

- 24. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 28. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 29. youtube.com [youtube.com]

- 30. youtube.com [youtube.com]

- 31. youtube.com [youtube.com]

- 32. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(Piperidin-4-ylcarbonyl)piperidine: A Versatile Scaffold in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-(Piperidin-4-ylcarbonyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental chemical identifiers, structural characteristics, and a detailed, mechanistically grounded synthesis protocol. The guide will further elucidate the compound's strategic importance as a molecular fragment and building block in the design and development of novel therapeutic agents. A comprehensive overview of safety protocols and handling procedures is also provided to ensure its effective and safe utilization in a research environment. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this piperidine-based scaffold.

Core Chemical Identity

This compound is a disubstituted piperidine derivative featuring a carbonyl linker between two piperidine rings. This structure is a common motif in medicinal chemistry, offering a conformationally flexible yet robust scaffold.[1] Its chemical identifiers are summarized below for precise compound registration and tracking in experimental workflows.

| Identifier | Value | Source |

| CAS Number | 63214-58-4 | [2] |

| Molecular Formula | C₁₁H₂₀N₂O | [2] |

| Molecular Weight | 196.29 g/mol | [2] |

| IUPAC Name | (Piperidin-1-yl)(piperidin-4-yl)methanone | [3] |

| PubChem CID | 2794688 | [2] |

| InChI | InChI=1S/C11H20N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h10,12H,1-9H2 | [4] |

| InChIKey | BFMOLOSQRJILGK-UHFFFAOYSA-N | [4] |

| SMILES | C1CCN(CC1)C(=O)C2CCNCC2 | [4] |

Structural Elucidation

The molecular architecture of this compound is central to its utility. It consists of a piperidine-4-carboxamide core. The amide bond provides a rigid plane, while the two piperidine rings can adopt various low-energy chair conformations, influencing how the molecule presents its pharmacophoric features in three-dimensional space.

Caption: 2D representation of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a standard amide coupling reaction. This method is widely employed in pharmaceutical synthesis due to its reliability and high yield.

General Synthesis Pathway

The most direct and common synthetic route involves the coupling of piperidine-4-carboxylic acid (isonipecotic acid) with piperidine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of piperidine.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via an amide coupling reaction.

Materials:

-

Piperidine-4-carboxylic acid

-

Piperidine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (if starting from a salt of the carboxylic acid)

-

Standard glassware for organic synthesis

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM.

-

Amine Addition: To this solution, add piperidine (1.1 equivalents).

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Expert Insight: The use of HATU as a coupling agent can often lead to cleaner reactions and easier purification, as its byproducts are water-soluble.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with 1M HCl, followed by a saturated solution of NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

-

Causality and Self-Validation: The protocol is designed to be self-validating. The use of a slight excess of piperidine ensures the complete consumption of the more valuable carboxylic acid starting material. The acid and base washes during the work-up are crucial for removing any unreacted starting materials and acidic or basic byproducts, ensuring the purity of the final product. The formation of the DCU precipitate is a visual confirmation that the coupling reaction is proceeding.

Applications in Drug Discovery and Research

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs.[5][6] this compound serves as a valuable "fragment" or building block in the synthesis of more complex molecules with potential therapeutic applications.[7]

-

Scaffold for Library Synthesis: Its structure allows for further functionalization on either of the piperidine rings, making it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.

-

CNS Drug Development: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS).[1] The lipophilicity and conformational flexibility of this compound can be tuned to optimize blood-brain barrier penetration and receptor binding.

-

Antiviral and Anticancer Research: Piperidine derivatives have shown promise as antiviral and anticancer agents.[2] This compound can be used as a key intermediate in the synthesis of novel candidates in these therapeutic areas.

Safety, Handling, and Storage

While specific toxicity data for this compound is not extensively documented, data from its hydrochloride salt and the parent piperidine molecule can be used to infer its hazard profile.

Hazard Identification (inferred):

-

The hydrochloride salt is classified as causing serious eye damage (H318). It is reasonable to assume the free base may also be an eye irritant.

-

Piperidine itself is a flammable liquid and is toxic if it comes into contact with skin or is inhaled.[4] It also causes severe skin burns and eye damage.[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization

While a specific, published spectrum for this compound was not found during the literature review, the expected NMR spectral characteristics can be predicted based on its structure and data from similar piperidine derivatives.[8][9][10]

-

¹H NMR: The spectrum would be complex due to the overlapping signals of the methylene protons on both piperidine rings. Protons adjacent to the nitrogen atoms and the carbonyl group would appear further downfield.

-

¹³C NMR: The carbonyl carbon would be the most downfield signal, typically in the range of 170-175 ppm. The carbons adjacent to the nitrogen atoms would appear in the 40-50 ppm region.

Conclusion

This compound is a chemically significant compound with a straightforward synthesis that makes it readily accessible for research purposes. Its structural features make it a highly valuable and versatile building block in the field of drug discovery, particularly for developing novel therapeutics targeting the CNS, as well as for antiviral and anticancer applications. Adherence to proper safety and handling protocols is essential for its use in a laboratory setting. This guide provides the foundational knowledge required for scientists to effectively utilize this important chemical entity in their research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(piperidine-1-carbonyl)piperidine - C11H20N2O | CSSS00000228665 [chem-space.com]

- 4. 4-(Piperidine-1-carbonyl)piperidine hydrochloride | C11H21ClN2O | CID 17385515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. targetmol.com [targetmol.com]

- 8. iris.unica.it [iris.unica.it]

- 9. rsc.org [rsc.org]

- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthetic Routes for 1-(Piperidin-4-ylcarbonyl)piperidine

Introduction

1-(Piperidin-4-ylcarbonyl)piperidine is a key chemical scaffold and building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a central amide linkage make it a valuable moiety for the design of novel therapeutic agents targeting a range of biological entities. The synthetic accessibility and versatility of this compound have led to its incorporation into numerous biologically active molecules. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers, scientists, and drug development professionals in its efficient preparation.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound fundamentally involves the formation of an amide bond between a piperidine-4-carboxylic acid moiety and a piperidine ring. Two principal strategies have emerged as the most prevalent and practical approaches to achieve this transformation:

-

Route 1: Direct Amide Coupling of Piperidine-4-Carboxylic Acid and Piperidine. This is a convergent approach where the pre-formed piperidine-4-carboxylic acid (isonipecotic acid) is activated and subsequently coupled with piperidine. This route is favored for its operational simplicity and the wide availability of various coupling reagents.

-

Route 2: Activation of Piperidine-4-Carboxylic Acid via Acid Chloride Formation followed by Amination. This is a two-step approach that involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which is then reacted with piperidine. This method is often high-yielding but requires careful handling of the reactive acid chloride intermediate.

The following sections will provide a detailed exploration of these two synthetic routes, including step-by-step protocols, mechanistic discussions, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Direct Amide Coupling

This synthetic strategy hinges on the in-situ activation of the carboxylic acid group of a piperidine-4-carboxylic acid derivative, followed by nucleophilic attack by piperidine to form the desired amide bond. The use of a protecting group on the nitrogen of the piperidine-4-carboxylic acid, typically a tert-butyloxycarbonyl (Boc) group, is a common and often necessary tactic to prevent unwanted side reactions, such as self-polymerization.

Overall Synthetic Workflow

Caption: Workflow for the Direct Amide Coupling Route.

Mechanistic Insights: The Role of Coupling Reagents

The success of this route is heavily reliant on the choice of coupling reagent, which activates the carboxylic acid to facilitate the amidation. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

The general mechanism for EDC/HOBt mediated coupling involves:

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

-

Formation of the Active Ester: HOBt then reacts with the O-acylisourea to form an active ester. This step is crucial as it minimizes the risk of racemization (if chiral centers are present) and reduces the formation of N-acylurea byproducts.

-

Nucleophilic Attack by the Amine: The amine (piperidine) then attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the desired amide and regenerates HOBt.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid

-